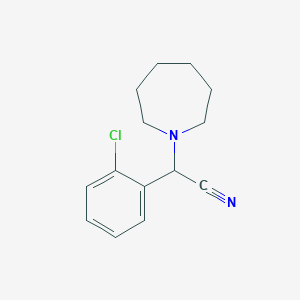![molecular formula C22H30N2O2S B241256 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B241256.png)
2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide, also known as TAK-659, is a small molecule inhibitor that is currently being researched for its potential therapeutic applications in various diseases. This compound belongs to the class of kinase inhibitors and has shown promising results in pre-clinical studies.
作用機序
2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), an enzyme that plays a crucial role in the development and function of B cells and other immune cells. By inhibiting BTK, 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide can block the activation of B cells and prevent the production of inflammatory cytokines, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects
2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In pre-clinical studies, 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide has been shown to selectively inhibit BTK and reduce the production of inflammatory cytokines, leading to a reduction in disease symptoms.
実験室実験の利点と制限
One advantage of using 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide in lab experiments is its selectivity for BTK, which allows for a more targeted approach to studying the role of B cells and other immune cells in disease. However, one limitation is that 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide may not be effective in all diseases, as the role of B cells and other immune cells can vary depending on the disease.
将来の方向性
There are several future directions for research on 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide, including:
1. Clinical trials to evaluate the safety and efficacy of 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide in humans with various diseases.
2. Further studies to elucidate the mechanism of action of 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide and its effects on B cells and other immune cells.
3. Development of new formulations of 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide for improved pharmacokinetics and efficacy.
4. Exploration of the potential of 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide in combination therapy with other drugs for enhanced therapeutic effects.
In conclusion, 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
合成法
The synthesis of 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide involves several steps, starting with the reaction of 4-isopropylphenol with 2-bromoethanol to form 2-(4-isopropylphenoxy)ethanol. This intermediate is then reacted with 2-(2-thienyl)acetic acid to form 2-(4-isopropylphenoxy)-N-(2-thienyl)acetamide. Finally, this compound is reacted with piperidine to form the desired product, 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide.
科学的研究の応用
2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In pre-clinical studies, 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
特性
分子式 |
C22H30N2O2S |
|---|---|
分子量 |
386.6 g/mol |
IUPAC名 |
N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H30N2O2S/c1-17(2)18-8-10-19(11-9-18)26-16-22(25)23-15-20(21-7-6-14-27-21)24-12-4-3-5-13-24/h6-11,14,17,20H,3-5,12-13,15-16H2,1-2H3,(H,23,25) |
InChIキー |
TVJCTSJTNYHFJN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCC3 |
正規SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241177.png)
![Isopropyl [5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241178.png)
![isopropyl [5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241179.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241187.png)
![2-[(5Z)-5-[(3,5-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B241189.png)
![Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate](/img/structure/B241191.png)
![Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B241195.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)

![5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one](/img/structure/B241209.png)
![5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)
